molecular formula C14H21Cl2N5O2 B12752868 Mrf3UB2U84 CAS No. 381247-45-6

Mrf3UB2U84

Cat. No.: B12752868
CAS No.: 381247-45-6
M. Wt: 362.3 g/mol
InChI Key: IWHOXJBSWZKRRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Mrf3UB2U84 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mrf3UB2U84 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Mrf3UB2U84 include other chlorinated organic molecules and nitrogen-containing heterocycles . Examples of similar compounds are:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and interact with specific biological targets .

Properties

CAS No.

381247-45-6

Molecular Formula

C14H21Cl2N5O2

Molecular Weight

362.3 g/mol

IUPAC Name

(1E)-1-[amino-[3-(3,4-dichlorophenoxy)propoxyamino]methylidene]-2-propan-2-ylguanidine

InChI

InChI=1S/C14H21Cl2N5O2/c1-9(2)19-13(17)20-14(18)21-23-7-3-6-22-10-4-5-11(15)12(16)8-10/h4-5,8-9H,3,6-7H2,1-2H3,(H5,17,18,19,20,21)

InChI Key

IWHOXJBSWZKRRM-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N=C(N)/N=C(\N)/NOCCCOC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)N=C(N)N=C(N)NOCCCOC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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